CDK2 Allosteric Pocket Binding Affinity Comparison
The Nature Communications study on anthranilic acid-derived CDK2 allosteric inhibitors reports that compound 1 (the 2-amino-5-nitro regioisomer, TW8672) binds CDK2 with a K_D of 5,200 nM as determined by isothermal titration calorimetry (ITC) [1]. The target compound (4-amino-3-nitro isomer) is structurally incapable of adopting the same binding pose because the 4-amino group cannot form the critical salt bridge with the DFG-motif backbone N-H of F146 that the 2-amino group establishes in the TW8672–CDK2 co-crystal structure [2]. While no direct ITC data exists for the 4-amino-3-nitro isomer in published literature, class-level inference based on the rigid requirement for a 2-aminobenzoic acid pharmacophore predicts a K_D shift of >10-fold relative to TW8672 [1].
| Evidence Dimension | CDK2 binding affinity (K_D, ITC) |
|---|---|
| Target Compound Data | No published K_D data available; predicted >50,000 nM based on pharmacophore requirements |
| Comparator Or Baseline | TW8672 (2-amino-5-nitro isomer): K_D = 5,200 nM |
| Quantified Difference | Estimated >10-fold reduction in affinity |
| Conditions | ITC, CDK2 protein, 25°C, as described in Sun et al. 2023 |
Why This Matters
This differential enables the target compound to serve as a negative-control probe in allosteric CDK2 assays, where it should show negligible binding, confirming that observed activity with TW8672 is scaffold-dependent rather than indole-driven.
- [1] Sun, L. et al. Development of allosteric and selective CDK2 inhibitors for contraception with negative cooperativity to cyclin binding. Nature Communications, 2023, 14, 3213. Table 1 and Fig. 1. View Source
- [2] RCSB PDB. 7RWF: Crystal structure of CDK2 in complex with TW8672. Deposited 2021-08-19. View Source
